molecular formula C19H21N3O4S B11579773 ethyl 5-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

ethyl 5-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B11579773
M. Wt: 387.5 g/mol
InChI Key: DHAXKUNWVXFFTR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with a suitable thioamide, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 5-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C19H21N3O4S/c1-3-26-19(24)22-9-8-13-14(10-22)27-18-15(13)17(23)20-16(21-18)11-4-6-12(25-2)7-5-11/h4-7,16,21H,3,8-10H2,1-2H3,(H,20,23)

InChI Key

DHAXKUNWVXFFTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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